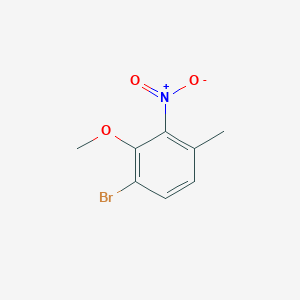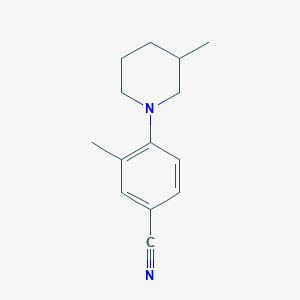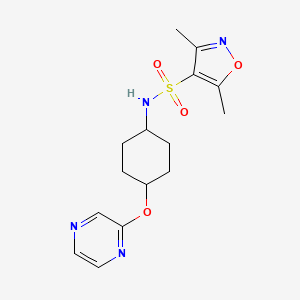
3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
Introduction of the Sulfonamide Group: This step often involves the reaction of the isoxazole derivative with sulfonyl chlorides under basic conditions.
Attachment of the Pyrazin-2-yloxy Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and as a potential inhibitor.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Such as 3,5-dimethylisoxazole and 4-sulfonamide isoxazole.
Cyclohexyl Derivatives: Including cyclohexylamines and cyclohexanols.
Pyrazine Derivatives: Like pyrazinamide and pyrazinecarboxamide.
Uniqueness
3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-10-15(11(2)23-18-10)24(20,21)19-12-3-5-13(6-4-12)22-14-9-16-7-8-17-14/h7-9,12-13,19H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUOAQZAFWGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
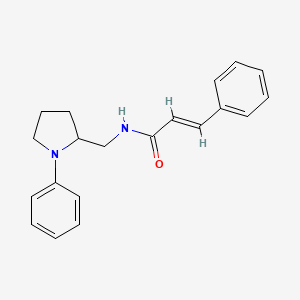
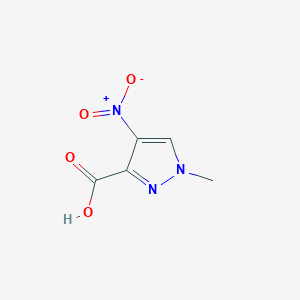
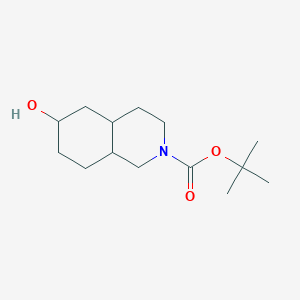
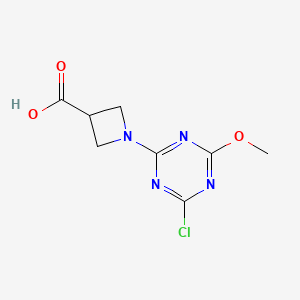
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
![2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2714525.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
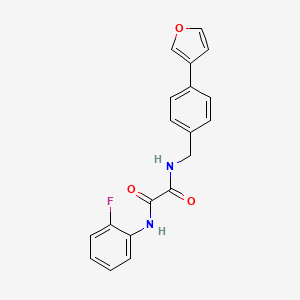

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
